6-Bromochromane-4-carbonitrile
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Overview
Description
6-Bromochromane-4-carbonitrile is an organic compound with the molecular formula C10H8BrNO It is a derivative of chromane, featuring a bromine atom at the 6th position and a nitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromochromane-4-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a nitrile group. One common method includes the bromination of chromane using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromochromane. This intermediate is then subjected to a cyanation reaction using reagents such as copper(I) cyanide (CuCN) to introduce the nitrile group at the 4th position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Bromochromane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Major Products:
Substitution: Products include 6-aminochromane-4-carbonitrile or 6-thiochromane-4-carbonitrile.
Reduction: The major product is 6-bromochromane-4-amine.
Oxidation: The major product is 6-bromochromone-4-carbonitrile.
Scientific Research Applications
6-Bromochromane-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibition and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromochromane-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
6-Bromochromone: Similar structure but lacks the nitrile group.
4-Cyanobenzyl bromide: Contains a nitrile group and bromine but lacks the chromane ring.
6-Bromo-4-methoxychromane: Similar structure with a methoxy group instead of a nitrile group.
Uniqueness: 6-Bromochromane-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the chromane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene-4-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4H2 |
InChI Key |
WYZRQMCCVCBMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1C#N)C=C(C=C2)Br |
Origin of Product |
United States |
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